molecular formula C15H18BNO6 B596902 (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid CAS No. 1217500-60-1

(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No.: B596902
CAS No.: 1217500-60-1
M. Wt: 319.12
InChI Key: QNUYUUYYBLMZPF-UHFFFAOYSA-N
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Description

“(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid” is a chemical compound with the empirical formula C13H16BNO4 . It is also known as N-Boc-indole-2-boronic acid . It is a solid substance with a molecular weight of 261.08 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O . This indicates that the compound contains a boronic acid group attached to an indole ring, which is further substituted with tert-butoxycarbonyl (Boc) and methoxycarbonyl groups .


Chemical Reactions Analysis

This compound is used as a reactant in various chemical reactions. It is involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions . It is also used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point range of 84-94 °C . It should be stored at a temperature of -20°C .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Mono Suzuki-Miyaura Cross-Coupling : This chemical has been utilized in the mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole, leading to derivatives used for the synthesis of non-symmetrical 2,5-disubstituted pyrroles. The tert-butoxycarbonyl (Boc) groups in these compounds can be easily removed to yield the deprotected products (Beaumard, Dauban, & Dodd, 2010).

  • Preparation of Indoles and Oxindoles : The compound plays a role in the synthesis of N-(tert-butoxycarbonyl)indoles and oxindoles (indol-2(3H)-ones) from dilithiated N-(tert-butoxycarbonyl)anilines, illustrating its versatility in organic synthesis processes (Clark et al., 1991).

Polymer Chemistry and Materials Science

  • Thermal Decomposition in Polymer Chemistry : The tert-butoxycarbonyl moiety is used in polymer materials chemistry for the protection of functional groups. Studies on the thermal decomposition of methacrylate polymers containing this moiety reveal its stability and the deprotection process under certain conditions (Jing, Suzuki, & Matsumoto, 2019).

  • N-tert-Butoxycarbonylation of Amines : This compound is involved in the N-tert-butoxycarbonylation of amines, showcasing its significance in the creation of N-Boc derivatives, which are critical in peptide synthesis and other organic chemistry applications (Heydari et al., 2007).

Photochemistry and Photochromism

  • Synthesis of Spiropyran with BOC Protective Function : The compound has been used in the synthesis and characterization of indolinebenzopyran derivatives. It plays a role in understanding the photochromic properties of these compounds in different environments, such as polymethylmethacrylate (PMMA) host films (Yan-gang, 2008).

Biological and Medicinal Chemistry

  • Inhibition of L-aromatic Amino Acid Decarboxylase : The compound has been used in the synthesis of inhibitors for L-aromatic amino acid decarboxylase, a critical enzyme in the metabolism of certain amino acids. This illustrates its potential applications in the development of therapeutic agents (Ahmad, Phillips, & Stammer, 1992).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Boronic acids, such as this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.

Mode of Action

1-BOC-5-(methoxycarbonyl)indole-2-boronic acid likely interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or triflate using a palladium catalyst . The result is a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid participates, is a key step in many biochemical pathways. It allows for the formation of complex organic molecules from simpler precursors . The exact pathways affected would depend on the specific reactants and conditions of the reaction.

Result of Action

The primary result of the action of 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the nature of these resulting compounds.

Action Environment

The action of 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid, like many chemical reactions, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (typically palladium in the case of Suzuki-Miyaura cross-coupling ). The compound’s action, efficacy, and stability may vary under different environmental conditions.

Properties

IUPAC Name

[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-11-6-5-9(13(18)22-4)7-10(11)8-12(17)16(20)21/h5-8,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUYUUYYBLMZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674638
Record name [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-60-1
Record name 1-(1,1-Dimethylethyl) 5-methyl 2-borono-1H-indole-1,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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